molecular formula C6H8N2O3 B1314333 ethyl 5-hydroxy-1H-pyrazole-3-carboxylate CAS No. 40711-33-9

ethyl 5-hydroxy-1H-pyrazole-3-carboxylate

Cat. No. B1314333
CAS RN: 40711-33-9
M. Wt: 156.14 g/mol
InChI Key: FGCPAXRNQIOISG-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate is a member of the pyrazole family, which is a group of five-membered heterocyclic compounds with a nitrogen atom at the center . It is a versatile organic compound with a wide range of applications in the scientific and medical fields.


Synthesis Analysis

The synthesis of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate involves several steps. The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .


Molecular Structure Analysis

The molecular structure of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The InChI code for this compound is 1S/C6H8N2O3/c1-2-11-6(10)4-3-5(9)8-7-4/h3H,2H2,1H3,(H2,7,8,9) .


Chemical Reactions Analysis

The chemical reactions involving ethyl 5-hydroxy-1H-pyrazole-3-carboxylate are complex and can proceed under more hard conditions (120 °C), but in a shorter time interval (5 h) with good yields of target products .


Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate include a molecular weight of 156.14 g/mol . The compound appears as a solid at room temperature .

Scientific Research Applications

Therapeutic Applications

Pyrazolines, including structures akin to ethyl 5-hydroxy-1H-pyrazole-3-carboxylate, have been recognized for their significant pharmacological effects. These effects encompass a wide range of activities, such as antimicrobial (including antibacterial, antifungal, and antiviral activities), anti-inflammatory, analgesic, antidepressant, anticancer, and antidiabetic activities, among others. The diversity in biological activities underscores the compound's potential as a scaffold for developing novel therapeutic agents. The extensive pharmacological profile of pyrazoline derivatives is well-documented, highlighting their role in medicinal chemistry as versatile intermediates for synthesizing compounds with potential therapeutic applications (Shaaban, Mayhoub, & Farag, 2012).

Chemical Synthesis and Material Science

In addition to its therapeutic applications, ethyl 5-hydroxy-1H-pyrazole-3-carboxylate serves as a precursor in the synthesis of complex heterocyclic compounds. Its utility in creating hexasubstituted pyrazolines, which can undergo further reactions to produce cyclopropanes and other valuable chemical entities, is notable. This capability demonstrates the compound's importance in organic synthesis, offering pathways to synthesize materials with potential applications in material science and pharmaceuticals (Baumstark, Vásquez, & Mctush-Camp, 2013).

Antioxidant Properties

The broader class of pyrazoline derivatives, including ethyl 5-hydroxy-1H-pyrazole-3-carboxylate, has been explored for their antioxidant properties. These properties are significant in combating oxidative stress, a key factor in various chronic diseases and aging. The compound's potential in contributing to the development of antioxidants adds another dimension to its scientific applications, underscoring its relevance in research aimed at mitigating oxidative damage (Munteanu & Apetrei, 2021).

Safety And Hazards

Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The future directions of research on ethyl 5-hydroxy-1H-pyrazole-3-carboxylate could involve exploring its broad spectrum of biological activities. Pyrazoles are considered privileged scaffolds in medicinal chemistry, and a large number of structurally diverse natural compounds containing azole nucleus constitute an important class of biologically active heterocycles that are gaining more attention in the field of medicinal chemistry .

properties

IUPAC Name

ethyl 5-oxo-1,2-dihydropyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-2-11-6(10)4-3-5(9)8-7-4/h3H,2H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCPAXRNQIOISG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60511405
Record name Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-hydroxy-1H-pyrazole-3-carboxylate

CAS RN

40711-33-9, 85230-37-1
Record name 1H-Pyrazole-3-carboxylic acid, 2,5-dihydro-5-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040711339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60511405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-hydroxy-1H-pyrazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-PYRAZOLE-3-CARBOXYLIC ACID, 2,5-DIHYDRO-5-OXO-, ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AM Venkatesan, A Agarwal, T Abe… - Bioorganic & medicinal …, 2008 - Elsevier
… The tricyclic aldehydes 33–35 were synthesized by reacting ethyl-5-hydroxy-1H-pyrazole-3-carboxylate 28 23b and corresponding α-chloro cyclic ketones 14, 15, and 29 in the …
Number of citations: 85 www.sciencedirect.com
MF Mohammat, MS Maarop, Z Shaameri, A Wibowo… - Org. Commun, 2018 - acgpubs.org
… A mixture of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (0.21 g, 1 mmol) and (Z)-ethyl 2-cyano-3phenylacrylate (0.20 g, 1 mmol) in ethanol (6 ml) containing catalytic amount of …
Number of citations: 5 www.acgpubs.org
AM Venkatesan, A Agarwal, T Abe… - Journal of medicinal …, 2006 - ACS Publications
… The aldehyde 12k (Scheme 7) was synthesized starting from ethyl-5-hydroxy-1H-pyrazole-3-carboxylate (34). Compound 34 was reacted with dibromopropane and K 2 CO 3 in boiling …
Number of citations: 59 pubs.acs.org

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